molecular formula C20H15FN2O3S B2819803 2-(4-fluorophenyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 922057-93-0

2-(4-fluorophenyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2819803
CAS No.: 922057-93-0
M. Wt: 382.41
InChI Key: GLUYYNOOUCCIBY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C20H15FN2O3S and its molecular weight is 382.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(4-fluorophenyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, due to its complex structure, has been studied for its synthesis and chemical properties. Research has explored the synthesis of various acetamide derivatives, including those with thiazole moieties, to understand their structural and spectral features. Studies have used techniques such as IR, 1H-NMR, Mass spectral, and Elemental analysis to confirm the chemical structures of synthesized compounds, highlighting the importance of precise synthetic routes and structural elucidation in developing new chemical entities with potential biological activities (Lu, Zhou, Wang, & Jin, 2020).

Antibacterial and Antimicrobial Activities

Research into N-phenylacetamide derivatives containing 4-arylthiazole moieties has demonstrated promising antibacterial activities against various bacterial strains. These studies have evaluated the in vitro antibacterial effects of these compounds, showing significant potential against pathogens like Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri. The results suggest that the introduction of thiazole moieties into acetamide structures could lead to the development of new antibacterial agents, with some compounds outperforming established treatments such as bismerthiazol and thiodiazole copper (Lu et al., 2020).

Molecular Modeling and Anticancer Activities

Molecular modeling and synthesis of imidazothiadiazole analogs, including compounds related to the structure of 2-(4-fluorophenyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, have been conducted to evaluate their anticancer activities. These studies involve the use of DFT calculations to understand the electronic properties and reactivity descriptors of these compounds. Some of these derivatives have shown significant cytotoxic activities against various cancer cell lines, particularly breast cancer, when compared to standard treatments like 5-fluorouracil. The structure-activity relationship (SAR) analysis from these studies provides insights into the design of more potent anticancer agents (Abu-Melha, 2021).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c1-25-15-6-7-17-13(9-15)10-18(26-17)16-11-27-20(22-16)23-19(24)8-12-2-4-14(21)5-3-12/h2-7,9-11H,8H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUYYNOOUCCIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.